molecular formula C17H28N2O3S B6936094 N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide

N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide

Cat. No.: B6936094
M. Wt: 340.5 g/mol
InChI Key: LGKCAOLIVKAHKI-UHFFFAOYSA-N
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Description

    Starting Material: tert-Butylamine.

    Reagent: The benzenesulfonamide intermediate.

    Conditions: This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

  • Addition of the Oxolane Ring

      Starting Material: 2-(Oxolan-2-yl)ethylamine.

      Reagent: The tert-butylated benzenesulfonamide.

      Conditions: This step may involve heating and the use of a catalyst to ensure the formation of the desired product.

  • Industrial Production Methods

    In an industrial setting, the production of N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide would likely involve:

      Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.

      Purification Techniques: Such as recrystallization, distillation, or chromatography to ensure the purity of the final product.

      Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to verify the structure and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide typically involves multiple steps:

    • Formation of the Benzenesulfonamide Core

        Starting Material: Benzenesulfonyl chloride.

        Reagent: Ammonia or a primary amine.

        Conditions: The reaction is usually carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.

        Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Products: Reduction can convert the sulfonamide group to an amine.

    • Substitution

        Reagents: Halogenating agents or nucleophiles.

        Products: Substitution reactions can introduce various functional groups onto the aromatic ring or the sulfonamide nitrogen.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfonamide group.

      Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biology

      Antimicrobial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound may exhibit similar activities.

      Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Medicine

      Drug Development: Potential use in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Industry

      Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Mechanism of Action

    The mechanism by which N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide exerts its effects involves:

      Molecular Targets: Enzymes or receptors that are crucial for bacterial survival or proliferation.

      Pathways Involved: Inhibition of enzyme activity, disruption of cell wall synthesis, or interference with DNA replication.

    Comparison with Similar Compounds

    Similar Compounds

      N-tert-butylbenzenesulfonamide: Lacks the oxolane ring and methyl group.

      2-Methylbenzenesulfonamide: Lacks the tert-butyl group and oxolane ring.

      N-tert-butyl-2-methylbenzenesulfonamide: Lacks the oxolane ring.

    Uniqueness

      Structural Features: The presence of the oxolane ring and the specific arrangement of functional groups make N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide unique.

      Chemical Properties:

    Properties

    IUPAC Name

    N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H28N2O3S/c1-13-15(18-11-10-14-7-6-12-22-14)8-5-9-16(13)23(20,21)19-17(2,3)4/h5,8-9,14,18-19H,6-7,10-12H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LGKCAOLIVKAHKI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC=C1S(=O)(=O)NC(C)(C)C)NCCC2CCCO2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H28N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    340.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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